Doxofylline Impurity 1

Catalog No.
S914453
CAS No.
1429636-74-7
M.F
C10H16N4O3
M. Wt
240.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxofylline Impurity 1

CAS Number

1429636-74-7

Product Name

Doxofylline Impurity 1

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide

Molecular Formula

C10H16N4O3

Molecular Weight

240.26

InChI

InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15)

SMILES

CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC

Synonyms

1-(1,3-Dioxolan-2-ylmethyl)-N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide

Possible Areas of Research:

While concrete details are unavailable, Doxofylline Impurity 1 might hold some research potential in a few areas:

  • Understanding degradation pathways: Since impurities can arise during the manufacturing or storage of Doxofylline, studying Doxofylline Impurity 1 could help researchers understand the degradation pathways of the drug and develop strategies to improve its stability [Source: Pharmaffiliates, "Doxofylline-impurities", ].
  • Impurity impact on drug action: Research could explore whether Doxofylline Impurity 1 interacts with the intended targets of Doxofylline or has any off-target effects. This information would be crucial for ensuring the safety and efficacy of Doxofylline [Source: SimSon Pharma, "Descarbonyl Doxofylline | CAS No- 1429636-74-7", ].

Doxofylline Impurity 1, chemically known as 1-((1,3-dioxolan-2-yl)methyl)-N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide, is a compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol. This compound is categorized as an impurity associated with Doxofylline, a drug primarily used for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles, making the characterization of such impurities crucial for quality control in pharmaceutical manufacturing .

Doxofylline Impurity 1 is not a therapeutic agent itself, and its mechanism of action is not relevant in the context of Doxofylline's function.

Safety information on Doxofylline Impurity 1 is not publicly available. However, considering its presence as an impurity in a medication, it's essential to ensure it doesn't contribute to any adverse effects. Regulatory bodies like the FDA have strict guidelines for impurity levels in pharmaceuticals [].

, including:

  • Oxidation: The compound may be oxidized to form more complex structures or degrade into simpler substances.
  • Reduction: Reduction reactions could potentially alter the functional groups present in the molecule, impacting its biological activity.
  • Substitution: Substitution reactions may occur at various positions on the imidazole ring or the dioxolane moiety, leading to new derivatives with altered properties .

The synthesis of Doxofylline Impurity 1 typically involves several steps, including:

  • Dioxolane Formation: The precursor compounds are reacted under controlled conditions to form the dioxolane structure.
  • Imidazole Ring Construction: The imidazole ring is constructed through cyclization reactions involving appropriate reagents.
  • Final Assembly: The final compound is obtained through amide bond formation, which links the various functional groups together.

Specific synthetic routes may vary based on the desired purity and yield, and methods such as chromatography are often employed for purification .

Doxofylline Impurity 1 primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its characterization is vital for ensuring the purity of Doxofylline formulations. Additionally, understanding its properties can aid in developing more effective formulations by minimizing undesirable impurities .

Interaction studies involving Doxofylline Impurity 1 focus on its potential effects when co-administered with other drugs. These studies are crucial for assessing the safety profile of Doxofylline formulations. Impurities like Doxofylline Impurity 1 may interact with metabolic enzymes or transport proteins, leading to altered pharmacokinetics or pharmacodynamics of the primary drug .

Several compounds exhibit structural similarities to Doxofylline Impurity 1. Here are some notable examples:

Compound NameChemical StructureUnique Features
DoxofyllineC10H14N4O3Primary drug used for respiratory conditions
TheophyllineC7H8N4O2A methylxanthine derivative with bronchodilator effects
AminophyllineC15H20N4O4A combination of theophylline and ethylenediamine

Doxofylline Impurity 1 is unique due to its specific functional groups, particularly the dioxolane moiety, which differentiates it from other related compounds. Its role as an impurity highlights its significance in pharmaceutical formulation stability and efficacy .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.1

Dates

Modify: 2024-04-14

Explore Compound Types